Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate
Overview
Description
Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate typically involves multi-step organic reactions. One common approach is the reaction of 2-furoyl chloride with 4-aminophenoxybenzoic acid in the presence of a base, followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.
Medicine: The compound's biological activity suggests potential applications in medicine, such as in the treatment of inflammatory diseases or cancer. Further research is needed to fully understand its therapeutic potential.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties may contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism by which Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes. Further research is required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Methyl 2-(4-aminophenoxy)benzenecarboxylate
Methyl 2-(4-hydroxyphenoxy)benzenecarboxylate
Methyl 2-(4-methoxyphenoxy)benzenecarboxylate
Uniqueness: Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate stands out due to its specific functional groups and reactivity. Its unique structure allows for distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[4-(furan-2-carbonylamino)phenoxy]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-23-19(22)15-5-2-3-6-16(15)25-14-10-8-13(9-11-14)20-18(21)17-7-4-12-24-17/h2-12H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUSSKRUEDJGHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329914 | |
Record name | methyl 2-[4-(furan-2-carbonylamino)phenoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666141 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866020-18-0 | |
Record name | methyl 2-[4-(furan-2-carbonylamino)phenoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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